3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one is a chemical compound with the molecular formula and a CAS number of 1249057-53-1. This compound is characterized by the presence of a pyridine ring substituted with an amino group and an ethoxy group, specifically a 2-methoxyethyl side chain. The structure indicates potential for various chemical interactions due to the functional groups present, making it a candidate for research in medicinal chemistry and related fields.
The reactivity of 3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one can be attributed to its amino and hydroxyl functionalities. Common reactions include:
The synthesis of 3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one typically involves multi-step organic reactions:
This compound has potential applications in various fields:
Interaction studies are crucial for understanding how 3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one interacts with biological targets. These studies typically involve:
Several compounds share structural similarities with 3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one. Here are some notable examples:
Compound Name | Structure | Key Differences |
---|---|---|
3-Amino-phenol | C6H7N | Lacks the pyridine ring; primarily exhibits phenolic properties. |
4-Amino-pyridine | C5H6N2 | Contains an amino group at position four instead of three; different biological activity profile. |
5-Methoxy-pyrimidin-4-amino | C7H9N3O | Features a pyrimidine ring instead of pyridine; different reactivity due to nitrogen placement. |
3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one is unique due to its specific combination of functional groups and its structural framework, which may lead to distinct pharmacological profiles not observed in other similar compounds. Its ethoxy substitution enhances solubility and may influence metabolic pathways compared to other pyridine derivatives.